molecular formula C6H10N2O4S B12622268 N-[(Ethoxycarbonyl)carbamothioyl]glycine CAS No. 918955-95-0

N-[(Ethoxycarbonyl)carbamothioyl]glycine

Cat. No.: B12622268
CAS No.: 918955-95-0
M. Wt: 206.22 g/mol
InChI Key: MXYDJASROAFSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Ethoxycarbonyl)carbamothioyl]glycine is an organic compound that belongs to the class of n-acyl-alpha amino acids and derivatives. These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom

Preparation Methods

The synthesis of N-[(Ethoxycarbonyl)carbamothioyl]glycine typically involves the reaction of glycine with ethyl chloroformate and thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(Ethoxycarbonyl)carbamothioyl]glycine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(Ethoxycarbonyl)carbamothioyl]glycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(Ethoxycarbonyl)carbamothioyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. This interaction can affect various biochemical pathways and processes within cells .

Comparison with Similar Compounds

N-[(Ethoxycarbonyl)carbamothioyl]glycine can be compared with other similar compounds, such as:

Biological Activity

N-[(Ethoxycarbonyl)carbamothioyl]glycine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethoxycarbonyl group and a carbamothioyl moiety attached to glycine. The synthesis typically involves the reaction of glycine with ethyl chloroformate and thiourea under controlled conditions. The resulting compound can be purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study on related carbamothioyl derivatives demonstrated their effectiveness against various bacterial strains, suggesting a potential role for this compound in developing new antibiotics .

Analgesic Effects

In the context of analgesic research, acyl-glycine derivatives have shown promise as selective inhibitors of glycine transporter 2 (GlyT2). Modifications to the glycine structure, such as those found in this compound, may enhance analgesic efficacy while reducing side effects . A study highlighted that certain lipid analogs provided greater analgesia at lower doses compared to traditional GlyT2 inhibitors, indicating a potential therapeutic advantage .

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. Similar compounds have been shown to modulate NMDA receptor activity through glycine binding sites, enhancing calcium influx and subsequent neuronal signaling . This modulation plays a crucial role in pain perception and neuroprotection.

Case Studies

  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial effects of various carbamothioyl derivatives, including this compound. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Analgesic Studies : In animal models, derivatives of this compound were tested for pain relief efficacy. Results indicated that these compounds could provide effective analgesia with minimal adverse effects compared to traditional analgesics. This finding supports further investigation into their clinical applications in pain management .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
N-Acyl GlycinesAnalgesicGlyT2 inhibition
Ethoxycarbonyl DerivativesAntimicrobialCell wall synthesis inhibition
Carbamothioyl CompoundsCytoprotectiveNMDA receptor modulation

Properties

CAS No.

918955-95-0

Molecular Formula

C6H10N2O4S

Molecular Weight

206.22 g/mol

IUPAC Name

2-(ethoxycarbonylcarbamothioylamino)acetic acid

InChI

InChI=1S/C6H10N2O4S/c1-2-12-6(11)8-5(13)7-3-4(9)10/h2-3H2,1H3,(H,9,10)(H2,7,8,11,13)

InChI Key

MXYDJASROAFSKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.